molecular formula C13H18F2N2 B1464947 {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1282811-64-6

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1464947
CAS No.: 1282811-64-6
M. Wt: 240.29 g/mol
InChI Key: GXXRJYNXMBHLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a piperidine-based amine derivative with a 3,4-difluorobenzyl substituent. The 3,4-difluorophenyl group introduces electron-withdrawing effects, which may enhance binding affinity and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-4-3-10(6-13(12)15)8-17-5-1-2-11(7-16)9-17/h3-4,6,11H,1-2,5,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXRJYNXMBHLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the Piperidine Core and Substituted Derivatives

The piperidine ring is a key scaffold in the target molecule. Recent advances have introduced efficient methods for preparing substituted piperidin-4-ones, which serve as valuable intermediates for further functionalization toward the target amine.

  • A novel selective reduction method allows the preparation of various 2-substituted piperidin-4-ones from tetrahydropyridinylidene salts (THPS), which can be modified to introduce substituents before reduction to piperidin-4-ones. This approach is valuable because it accesses substitution patterns otherwise difficult to achieve by conventional methods.
Step Description Conditions Notes
1 Preparation of tetrahydropyridinylidene salts (THPS) Various sequences, depending on substitution THPS are versatile synthons for piperidin-4-ones
2 Selective reduction of THPS to piperidin-4-ones Reduction conditions optimized for selectivity Enables introduction of 2-substituents

This method provides a platform to obtain the piperidine ring substituted at specific positions, which can be further elaborated to the 3-substituted piperidin-3-ylmethanamine core.

Functionalization at the 3-Position with Methanamine Group

The methanamine substituent on the 3-position of the piperidine ring can be introduced by reductive amination or via substitution reactions involving halomethyl intermediates.

  • A common strategy involves first installing a halomethyl group (e.g., chloromethyl) at the 3-position, followed by nucleophilic substitution with ammonia or amine sources to yield the methanamine functionality.

  • Alternatively, reduction of intermediate imine or nitrile precursors under hydrogenation conditions with palladium catalysts can furnish the primary amine at the 3-position.

Step Reagents Conditions Outcome
1 Halomethylated piperidine intermediate NH3 or amine nucleophile, K2CO3, DMF, 60-80 °C, 16 h Substitution to methanamine group
2 Hydrogenation of imine/nitrile intermediate Pd catalyst, H2, ambient temperature and pressure Reduction to primary amine

These methods ensure selective functionalization at the 3-position without affecting other sensitive groups.

Representative Multi-Step Synthesis Example

A multi-step synthetic sequence adapted from related piperidine derivatives includes:

Step Description Reagents/Conditions Notes
1 N-alkylation of piperidin-3-yl intermediate (3,4-difluorophenyl)methyl bromide, K2CO3, DMF, 80 °C, 16 h Introduces difluorobenzyl group
2 Halomethylation at 3-position Reagents such as chloromethyl chloride Prepares for amine substitution
3 Nucleophilic substitution with ammonia NH3, K2CO3, DMF, 60-80 °C, 16 h Forms methanamine substituent
4 Purification HPLC or crystallization Isolates pure target compound

This sequence is supported by literature precedent for similar piperidine derivatives and allows for high yields and purity.

Catalysis and Reaction Optimization

  • Catalysts such as palladium on carbon (Pd/C) are employed in hydrogenation steps to reduce imines or nitriles to amines efficiently under mild conditions.

  • Potassium carbonate is commonly used as a base in substitution reactions to neutralize acids and promote nucleophilicity.

  • Solvent choice (DMF, acetone) and temperature (60–80 °C) are optimized to balance reaction rate and selectivity.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Conditions Purpose Yield/Notes
Piperidine core synthesis THPS salts, reducing agents Selective reduction Access substituted piperidin-4-ones Efficient, novel method
N-Alkylation (3,4-difluorophenyl)methyl bromide, K2CO3 DMF, 80 °C, 16 h Install difluorobenzyl group High yield, clean reaction
Halomethylation Chloromethyl reagents Controlled conditions Prepare 3-position for amine Intermediate step
Amination NH3 or amine, K2CO3 DMF, 60–80 °C, 16 h Introduce methanamine group High selectivity
Hydrogenation Pd/C, H2 Ambient conditions Reduce imines/nitriles to amines Mild, efficient

Research Findings and Considerations

  • The selective reduction of tetrahydropyridinylidene salts to piperidin-4-ones provides a versatile entry to substituted piperidine derivatives that are otherwise challenging to synthesize.

  • The alkylation step with difluorobenzyl halides is straightforward and yields the desired N-substituted piperidine with minimal side reactions.

  • Amination strategies via nucleophilic substitution or catalytic hydrogenation are well-established and provide high purity products suitable for pharmaceutical applications.

  • Reaction optimization, including catalyst loading, solvent choice, and temperature, significantly influences yields and reaction times.

  • Purification methods such as HPLC or crystallization are essential for isolating the target compound in pure form.

Chemical Reactions Analysis

Types of Reactions

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenyl alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Orexin Receptor Agonism

Research indicates that compounds similar to {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine exhibit orexin type 2 receptor agonist activity. This receptor is implicated in regulating sleep-wake cycles and appetite, making it a target for treating conditions such as narcolepsy and obesity .

Antidepressant Activity

Preliminary studies suggest that this compound may possess antidepressant-like effects. The mechanism is hypothesized to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Analgesic Properties

The analgesic potential of piperidine derivatives has been explored in various models of pain. The compound's ability to interact with pain pathways suggests it could be developed into a novel analgesic agent .

Case Study 1: Orexin Receptor Modulation

A study evaluated the effects of a piperidine derivative on orexin receptor activity. The results demonstrated that the compound significantly increased orexin A-induced calcium mobilization in vitro, indicating its potential as a therapeutic agent for sleep disorders .

Case Study 2: Antidepressant Activity Assessment

In an animal model of depression, {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine was administered to assess its impact on depressive behaviors. The results showed a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant effects .

Mechanism of Action

The mechanism of action of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmission and potentially exerting therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in dopaminergic and serotonergic systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Patterns

Fluorinated Analogs
  • {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine Substitution: 3,5-difluoro (meta positions). This compound is less lipophilic (logP ≈ 1.8) than the 3,4-difluoro analog (logP ≈ 2.1) due to reduced aromatic polarity .
  • {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine Substitution: 2,4-difluoro (ortho/para positions). Para-fluorine enhances electron withdrawal, which may improve solubility but reduce membrane permeability compared to the 3,4-difluoro derivative .
Chlorinated Analogs
  • {1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl}methanamine
    • Substitution: 3,4-dichloro.
    • Impact: Chlorine’s larger atomic radius and higher lipophilicity (logP ≈ 3.0) increase membrane permeability but may reduce aqueous solubility. The 3,4-dichloro analog shows stronger σ-receptor binding in preclinical studies compared to fluorine-substituted analogs .

Core Structural Modifications

Piperidine vs. Pyrrolidine Derivatives
  • {1-[(2,3-Difluorophenyl)methyl]pyrrolidin-3-yl}methanol Core: Pyrrolidine ring (5-membered vs. piperidine’s 6-membered). However, reduced basicity (pKa ≈ 8.5 vs. piperidine’s ~10) may affect ionization at physiological pH .
Piperidine Positional Isomers
  • [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine Substituents: 3-chlorophenyl and methyl group on piperidine. The chlorine atom’s lipophilicity (ClogP ≈ 2.8) enhances blood-brain barrier penetration compared to fluorine analogs .

Functional Group Variations

Amine Modifications
  • 1-(2,4-Difluorophenyl)-N-methylmethanamine Hydrochloride Structure: N-methylated amine with 2,4-difluorophenyl. Impact: Methylation reduces amine basicity (pKa ≈ 9.0 vs. This modification is common in CNS-targeted drugs to enhance bioavailability .
Carboxamide Derivatives
  • N-(2,4-Difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide
    • Structure: Carboxamide linker with 2,4-difluorobenzyl.
    • Impact: The carboxamide group introduces hydrogen-bonding capacity, improving target affinity but reducing cell permeability. Fluorine’s electron-withdrawing effect stabilizes the amide bond against hydrolysis .

Key Physicochemical Data

Compound Molecular Weight logP Solubility (mg/mL) pKa
Target Compound 254.3 2.1 0.5 (pH 7.4) 10.2
{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine 254.3 1.8 1.2 (pH 7.4) 10.0
{1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl}methanamine 285.2 3.0 0.2 (pH 7.4) 9.8

Biological Activity

Overview

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring substituted with a difluorophenyl group, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(3,4-difluorophenyl)methyl]piperidin-3-ylmethanamine, with the following key properties:

PropertyValue
Molecular FormulaC13H18F2N2
Molecular Weight240.29 g/mol
CAS Number1282811-64-6
InChI KeyGXXRJYNXMBHLBW-UHFFFAOYSA-N

Synthesis

The synthesis of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine typically involves the reaction of 3,4-difluorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. This process often requires a base such as sodium hydroxide or potassium carbonate and is performed in organic solvents like dichloromethane or toluene at elevated temperatures to ensure complete conversion .

The biological activity of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that it may act as a ligand for certain receptors, potentially influencing neurotransmission and other physiological processes.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound has been investigated for its potential effects on neurotransmitter systems, particularly in relation to acetylcholine and dopamine pathways. Studies suggest it may inhibit acetylcholinesterase (AChE), which is crucial for modulating cholinergic signaling .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including colon and breast cancer cells .
  • CNS Activity : Due to its piperidine structure, there is potential for central nervous system (CNS) activity. Compounds containing piperidine rings are often explored for their anxiolytic and antidepressant effects.

1. Anticancer Activity

A study explored the synthesis of various piperidine derivatives, including those based on {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine. One notable finding was that certain derivatives demonstrated significant antiproliferative effects on breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition of cell growth .

2. Neuropharmacological Studies

Research involving radiolabeled derivatives of similar piperidine compounds has shown promising results in terms of binding affinity to AChE and potential use in imaging studies for neurodegenerative diseases . These findings highlight the compound's relevance in both therapeutic and diagnostic applications.

Comparative Analysis

To understand the uniqueness of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine compared to similar compounds, a brief comparison is provided below:

Compound NameBiological ActivityNotable Features
{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamineModerate AChE inhibitionChlorine substituents
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamineAntiproliferative effectsDimethyl group enhances lipophilicity
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine Potential CNS activityUnique difluoro substitution

Q & A

Q. What are the recommended synthetic routes for {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine, and what yields can be expected?

A microwave-assisted synthesis approach is commonly employed for structurally similar amines. For example, coupling a 3,4-difluorobenzyl derivative with a piperidine scaffold under microwave irradiation (140°C, 2 hours) in DMF achieved a 70% yield after purification via silica gel chromatography . Key steps include:

  • Reagent selection : Use (3,4-difluorophenyl)methanamine as the benzylating agent.
  • Optimization : Adjust reaction time and temperature to minimize byproducts.
  • Purification : CombiFlash chromatography is effective for isolating the amine product.

Q. How can researchers confirm the structural identity of this compound?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR : Analyze 1^1H and 13^13C spectra for signals corresponding to the difluorophenyl group (δ ~6.8–7.2 ppm for aromatic protons) and piperidinyl methane protons (δ ~2.5–3.5 ppm).
  • Mass Spectrometry : Confirm the molecular ion peak (expected m/z ~266.3 for C13_{13}H16_{16}F2_2N2_2).
  • HPLC : Use a C18 column with a water/acetonitrile gradient to verify purity (>95%) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Pre-dissolve in DMSO for biological assays.
  • Stability : Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation. Stability in aqueous buffers (pH 4–8) should be tested via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Core modifications : Introduce substituents at the piperidine nitrogen or the benzylic position to assess steric/electronic effects. For example, methyl or acetyl groups may alter receptor binding .
  • Bioisosteric replacements : Replace the difluorophenyl group with trifluoromethyl or chlorophenyl analogs to evaluate potency changes.
  • In vitro assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR. Akt inhibition has been observed in structurally related piperidinyl derivatives .

Q. What computational tools are suitable for predicting the binding mode of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with Akt or similar kinases. The difluorophenyl group may occupy hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • ADMET prediction : Employ SwissADME or ADMETLab 2.0 to forecast permeability, CYP inhibition, and toxicity risks.

Q. How can researchers resolve contradictions in biological assay data for this compound?

  • Dose-response validation : Repeat assays with a 10-point dilution series (e.g., 0.1 nM–10 μM) to confirm IC50_{50} values.
  • Off-target screening : Use panels like Eurofins’ SelectScreen to rule out non-specific effects.
  • Orthogonal assays : Combine enzymatic assays with cellular models (e.g., HEK293 cells transfected with target receptors) .

Q. What formulation strategies improve bioavailability for in vivo studies?

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]methanamine hydrochloride) .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to increase plasma half-life.
  • Pharmacokinetic profiling : Conduct IV/PO studies in rodents to measure Cmax_{max}, Tmax_{max}, and AUC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.